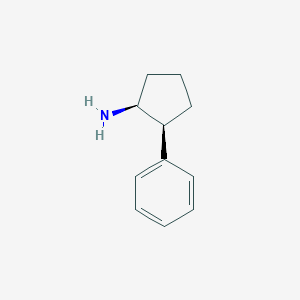

(1S,2S)-2-苯基环戊胺

描述

(1S,2S)-2-phenylcyclopentanamine, also known as (1S,2S)-2-phenylcyclopentan-1-amine, is a cyclic amine compound with a phenyl group attached to the cyclopentane ring. It is a chiral compound, meaning it has two enantiomers (mirror images). This compound has been studied extensively due to its potential applications in various fields, including drug synthesis, biochemistry, and physiology.

科学研究应用

Application in Polymer Science

Scientific Field

Polymer Science

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the creation of hybrid organosilane fibers, which have shown effectiveness against pathogenic bacteria .

Methods of Application

The compound is used as a derivative in the creation of these fibers, which are interconnected in the fiber network via covalent bonds . The fibers are characterized using various techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .

Results or Outcomes

The fibrous samples were successfully tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed >99.9% inhibition against these bacteria in direct contact compared to the control .

Application in Theoretical Physics

Scientific Field

Theoretical Physics

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the study of semileptonic and nonleptonic weak decays of charmonium to

D(s)

meson .Methods of Application

The decays are investigated within the covariant light-front quark model (CLFQM) .

Results or Outcomes

The research predicts and discusses some physical observables, such as the branching ratios, the longitudinal polarizations

fL

, and the forward–backward asymmetriesAFB

. The Cabibbo-favored semi-leptonic decay channelsψ(1S,2S)→Ds−ℓ+νℓ

withℓ=e,μ

and the nonleptonic decay modesψ(1S,2S)→Ds−ρ+

have relatively large branching ratios of the orderO(10−9)

, which are most likely to be accessible at the future high-luminosity experiments .Application in HPLC Analysis

Scientific Field

Analytical Chemistry

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the synthesis and characterization of certain diastereomers, and new HPLC methods were designed and developed for the identification of these stereoisomers .

Methods of Application

The absolute configuration of the “(1S,2S,5R)-diastereomer” was determined by X-ray crystallographic analysis .

Results or Outcomes

The new HPLC methods were successful in identifying the two stereoisomers and comparing them with the clinical candidate AR-15512 .

Application in Organic-Inorganic Hybrid Materials

Scientific Field

Material Science

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used in the preparation of hybrid organosilane fibers, which have shown effectiveness against pathogenic bacteria .

Results or Outcomes

Application in Asymmetric Catalysis

Scientific Field

Organic Chemistry

Summary of the Application

“(1S,2S)-2-phenylcyclopentanamine” is used as a solvation agent for the synthesis of enantiopure ethylenediamines by chirality transfer (condensation with diketones followed by reductive cleavage) .

Methods of Application

The compound is also used as a co-catalyst in the Ru catalyzed enantioselective hydrogenation of aromatic ketones, and as a versatile ligand for the formation of metal complexes .

Results or Outcomes

The compound has been used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .

meson. , and the forward–backward asymmetries . The Cabibbo-favored semi-leptonic decay channels with and the nonleptonic decay modes have relatively large branching ratios of the order , which are most likely to be accessible at the future high-luminosity experiments.属性

IUPAC Name |

(1S,2S)-2-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYTYNUZHDMPP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-phenylcyclopentanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[3.2.1]octane](/img/structure/B1626715.png)

![8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B1626717.png)

![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)